molecular formula C17H26N2O4 B583969 Perindoprilat Lactam A CAS No. 129970-99-6

Perindoprilat Lactam A

Número de catálogo: B583969
Número CAS: 129970-99-6
Peso molecular: 322.405
Clave InChI: GBVXUKWRYVJUFG-PEDHHIEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Perindoprilat Lactam A, also known as Perindopril EP Impurity C, is the active metabolite of Perindopril in plasma and urine .


Synthesis Analysis

Perindopril, the prodrug of this compound, is an antihypertensive that belongs to the category of angiotensin-converting enzyme inhibitors (ACE inhibitors). It has been described using various analytical methods such as TLC, RP-HPLC, GC, Mass, and UV methods . The synthesis of β-Lactams, which this compound is a part of, has been extensively reviewed .


Molecular Structure Analysis

The molecular formula of this compound is C17H26N2O4. Its average mass is 322.399 Da and its monoisotopic mass is 322.189270 Da .


Chemical Reactions Analysis

This compound has been studied in the context of its determination in human plasma or whole blood by hyphenated ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 322.4 g/mol. Its XLogP3-AA is 2.2, which is a measure of its lipophilicity . It has a melting point of >115°C and a predicted boiling point of 560.3±50.0 °C. Its predicted density is 1.25±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

  • Antibacterial Activity : Perindopril stereoisomers, including perindoprilat, have been studied for their potential to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This research suggests the possibility of using such compounds in combating antibiotic-resistant infections (Brem et al., 2015).

  • Metabolism and Biotransformation : Studies on the biotransformation of perindopril to cyclized lactam metabolites in rats indicate the metabolic pathways of this compound. This research is crucial in understanding how perindopril is processed in the body (Drummer, Kourtis & Iakovidis, 1988).

  • Angiotensin-Converting Enzyme (ACE) Inhibition : Perindopril and its derivatives have been extensively studied for their ACE inhibitory activities, which are crucial for their therapeutic application in hypertension and cardiac disorders (Klutchko et al., 1981).

  • Antidepressant Properties : Research has explored the antidepressant-like activities of perindopril and its metabolites, suggesting their potential use in treating depressive symptoms (Martin et al., 1990).

  • Pharmacokinetics and Clinical Pharmacology : Studies have detailed the pharmacokinetics of perindopril, including its absorption, metabolism, and excretion. This information is vital for its clinical application in treating hypertension and heart failure (Macfadyen, Lees & Reid, 1990).

  • Comparative Metabolism Across Species : Investigations into the metabolism of perindopril across different species, including humans, have been conducted to understand interspecies variations in drug processing (Grislain et al., 1990).

Mecanismo De Acción

Target of Action

Perindoprilat Lactam A, the active metabolite of Perindopril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The main route of biotransformation in all species is the hydrolysis of the carboxylic ethyl ester side-chain, with the formation of perindoprilat, the active metabolite . A minor route of biotransformation leads to the acyl glucuronides of perindopril and perindoprilat . Internal dehydration of perindopril and perindoprilat into cyclic lactam structures occurs .

Pharmacokinetics

Perindopril is rapidly metabolized in the liver to perindoprilat, its active metabolite, following oral administration . Approximately 70% of the active metabolite is cleared by the kidneys . The other major metabolite of perindopril is an inactive glucuronide .

Result of Action

The inhibition of ACE leads to decreased levels of ATII, resulting in vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and reduction of blood pressure .

Action Environment

The efficacy of this compound can be influenced by various environmental factors such as the patient’s renal function, liver function, and age . For instance, ageing is associated with increased serum perindoprilat concentrations, probably caused by a combination of enhanced conversion to the active metabolite and diminished renal clearance .

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Direcciones Futuras

There is ongoing research into the quantification of Perindopril and its active metabolite Perindoprilat in breast milk and corresponding maternal and infant plasma concentrations . This could potentially inform clinical practice and provide new insights into the use of Perindopril and Perindoprilat Lactam A.

Análisis Bioquímico

Biochemical Properties

Perindoprilat Lactam A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . This inhibition leads to a decrease in angiotensin II levels, resulting in lowered blood pressure and reduced cardiovascular risk . Additionally, this compound interacts with bradykinin, a peptide that causes blood vessels to dilate, further contributing to its antihypertensive effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE, this compound reduces the levels of angiotensin II, which in turn affects the renin-angiotensin-aldosterone system (RAAS) . This reduction in angiotensin II levels leads to decreased vasoconstriction, reduced aldosterone secretion, and lowered blood pressure . Furthermore, this compound has been shown to modulate the expression of genes involved in cardiovascular function and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of ACE, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased levels of angiotensin II in the body . Additionally, this compound increases the levels of bradykinin by inhibiting its degradation, which further contributes to its antihypertensive effects . The compound also affects gene expression by modulating the activity of transcription factors involved in cardiovascular regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a melting point of over 115°C . It undergoes degradation over extended periods, leading to the formation of inactive metabolites . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of ACE activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACE activity and reduces blood pressure without significant adverse effects . At higher doses, this compound can cause toxic effects, including renal impairment and electrolyte imbalances . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion from Perindopril . The main route of metabolism involves the hydrolysis of the carboxylic ethyl ester side-chain, resulting in the formation of this compound . Additionally, the compound undergoes further biotransformation to form acyl glucuronides and cyclic lactam structures . These metabolic pathways are crucial for the compound’s pharmacological activity and its eventual excretion from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly metabolized in the liver to its active form, Perindoprilat, following oral administration . The compound is then distributed to target tissues, where it exerts its effects by inhibiting ACE activity . This compound is also known to interact with transporters and binding proteins that facilitate its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ACE and other biomolecules . The compound’s activity is influenced by its localization, as it needs to be in proximity to ACE to exert its inhibitory effects . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its activity and function .

Propiedades

IUPAC Name

(2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-3-6-13(17(22)23)18-10(2)15(20)19-12-8-5-4-7-11(12)9-14(19)16(18)21/h10-14H,3-9H2,1-2H3,(H,22,23)/t10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVXUKWRYVJUFG-PEDHHIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(C(=O)N2C3CCCCC3CC2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156275
Record name Perindoprilat lactam A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129970-99-6
Record name Perindoprilat lactam A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindoprilat lactam A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERINDOPRILAT LACTAM A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3136GP4Z5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.